molecular formula C20H22N4O3 B12408016 LysoSensor PDMPO

LysoSensor PDMPO

Cat. No.: B12408016
M. Wt: 366.4 g/mol
InChI Key: GBNYRJDCNJBULM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LysoSensor PDMPO involves the preparation of 2-(4-pyridyl)-5-((4-(2-dimethylaminoethylaminocarbamoyl)methoxy)phenyl)oxazole.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain the consistency and reliability of the product for research applications .

Chemical Reactions Analysis

Types of Reactions

LysoSensor PDMPO undergoes protonation and deprotonation reactions depending on the pH of its environment. This protonation relieves the fluorescence quenching of the dye by its weak base side chain, resulting in an increase in fluorescence intensity .

Common Reagents and Conditions

The compound is commonly used in anhydrous dimethyl sulfoxide (DMSO) solutions and is stored under desiccated conditions to prevent degradation. It is stable when stored at low temperatures and protected from light .

Major Products Formed

The major products formed from the reactions of this compound are its protonated and deprotonated forms, which exhibit different fluorescence properties depending on the pH of the environment .

Scientific Research Applications

LysoSensor PDMPO is widely used in scientific research for studying the pH of acidic organelles in live cells. Its applications include:

Mechanism of Action

LysoSensor PDMPO exerts its effects through a pH-dependent mechanism. In weakly acidic organelles, it produces blue fluorescence, while in more acidic lysosomes, it shifts to yellow fluorescence. This dual-excitation and dual-emission property allows for precise measurement of pH changes within cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

LysoSensor PDMPO is unique due to its dual-excitation and dual-emission spectral peaks that are pH-dependent. This property allows for more accurate and versatile applications in fluorescence imaging and pH measurement compared to other similar compounds .

Properties

Molecular Formula

C20H22N4O3

Molecular Weight

366.4 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-[4-(2-pyridin-4-yl-1,3-oxazol-5-yl)phenoxy]acetamide

InChI

InChI=1S/C20H22N4O3/c1-24(2)12-11-22-19(25)14-26-17-5-3-15(4-6-17)18-13-23-20(27-18)16-7-9-21-10-8-16/h3-10,13H,11-12,14H2,1-2H3,(H,22,25)

InChI Key

GBNYRJDCNJBULM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)COC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=NC=C3

Origin of Product

United States

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